5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid
Description
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid is a modified glutamic acid derivative characterized by a 2-methoxyethylamine substituent at the 5-oxopentanoic acid backbone. The methoxyethyl group introduces moderate hydrophilicity and conformational flexibility, which may influence binding affinity and metabolic stability compared to simpler derivatives.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methoxyethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-13-6-5-9-7(10)3-2-4-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAAKSZCOFACDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid typically involves the reaction of pentanoic acid derivatives with 2-methoxyethylamine. One common method includes the use of protective groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or iodine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as esterification, amidation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H21NO5
- Structural Features : The compound features a pentanoic acid backbone with a methoxyethyl group and an amino group, which contribute to its reactivity and biological activity.
Chemistry
- Building Block for Synthesis : The compound serves as a key intermediate in organic synthesis, enabling the development of more complex molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation and reduction processes.
Biology
- Biochemical Pathway Studies : Research indicates that 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid can interact with various enzymes, potentially modulating their activity. This interaction is crucial for studying metabolic pathways and enzyme inhibition .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, which could be significant for therapeutic applications targeting metabolic disorders.
Medicine
- Therapeutic Potential : Investigations into the compound's pharmacological properties suggest it could have therapeutic effects. It is being studied as a precursor in drug synthesis, particularly for developing novel pharmaceuticals targeting specific diseases .
- Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through mechanisms such as apoptosis induction.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
5-[(2-Carboxyethyl)amino]-5-oxopentanoic Acid
- Structure : Replaces the methoxyethyl group with a carboxyethyl (-CH₂CH₂COOH) substituent.
- Key Differences :
- Applications: Potential as a chelating agent or in pH-sensitive drug delivery systems.
5-[5-(Ethylsulfonyl)-2-hydroxyanilino]-5-oxopentanoic Acid
- Structure: Features an ethylsulfonyl (-SO₂C₂H₅) and hydroxyanilino group.
- Molecular weight (315.34 g/mol) and logP value suggest higher lipophilicity compared to the methoxyethyl derivative .
- Applications : Suited for targeting sulfonylurea receptors or as a protease inhibitor scaffold.
5-(5-Methyl-2-thienyl)-5-oxopentanoic Acid
- Structure : Incorporates a thienyl aromatic ring.
- Key Differences :
- Applications: Potential use in materials science or as a building block for heterocyclic drugs.
Bioactive Derivatives and Their Functional Impacts
Glutamic Acid Piperazine Derivatives (e.g., BX048)
- Structure: Contains a piperazine ring and quinoline moiety.
- Key Differences :
Spiroglumide Derivatives (e.g., CR 2622)
- Structure : Features a spirocyclic system and dichlorobenzamido group.
- Key Differences: The spiro structure restricts conformational flexibility, enhancing selectivity for CCKB/gastrin receptors. IC₅₀ values (0.7–2 × 10⁻⁸ M) are ~70–170 times more potent than non-spiro analogues .
Sulfonamido-Pentanedioic Acid Derivatives
- Structure : Includes iodophenyl or methylphenyl sulfonamido groups.
- Key Differences :
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Functional Group Impact |
|---|---|---|---|---|
| 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid | ~219.2 | ~0.5 | ~50 (pH 7.4) | Moderate hydrophilicity, flexibility |
| 5-[(2-Carboxyethyl)amino]-5-oxopentanoic acid | ~233.2 | ~-0.8 | ~120 (pH 7.4) | High aqueous solubility |
| 5-(5-Methyl-2-thienyl)-5-oxopentanoic acid | ~212.3 | ~1.2 | ~25 (pH 7.4) | Aromatic π-interactions |
| BX048 (Piperazine derivative) | ~1139.5 | ~2.5 | <1 (pH 7.4) | Enhanced receptor binding |
Biological Activity
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid, a compound with significant potential in biochemical and pharmaceutical applications, has garnered attention for its biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
The primary biological activity of this compound is attributed to its role as an enzyme inhibitor and modulator of cellular signaling pathways. It interacts with specific receptors and enzymes, influencing various metabolic processes.
Molecular Targets
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other biomolecules.
- Receptor Binding : It can bind to cell surface receptors, modulating signal transduction pathways that are crucial for cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Neuroprotective Effects : Studies suggest that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
- Anti-inflammatory Activity : Preliminary data indicate that the compound may reduce inflammation through modulation of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Protects neuronal cells from damage | |
| Anti-inflammatory | Reduces levels of inflammatory cytokines |
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced oxidative stress. Behavioral tests indicated enhanced memory retention compared to control groups.
Case Study 2: Anti-inflammatory Effects
In vitro studies using human cell lines showed that the compound inhibited the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a potential application in treating inflammatory disorders.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid, and how can yield be optimized?
- Methodology : Utilize coupling reactions (e.g., carbodiimide-mediated amide bond formation) with 5-oxopentanoic acid derivatives and 2-methoxyethylamine. Purify via reverse-phase HPLC, as demonstrated for structurally analogous compounds in peptide synthesis . Optimize reaction stoichiometry (1:1.2 molar ratio of acid to amine) and monitor progress using LC-MS to minimize side products .
- Key Parameters : Temperature (0–25°C), pH control (6–7), and inert atmosphere (N₂) to prevent oxidation. Post-synthesis, lyophilization ensures stability .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Analytical Framework :
- NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~3.3 ppm for methoxy protons, δ ~8.0 ppm for amide protons) .
- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- LC-MS : Verify molecular weight (theoretical m/z: 219.23 [M+H]⁺) and purity (>98%) using high-resolution mass spectrometry (HRMS) .
Q. How does solubility vary across solvents, and what formulations enhance bioavailability?
- Solubility Profile :
- Polar solvents : Highly soluble in DMSO (>50 mg/mL) and aqueous buffers (pH 7.4).
- Nonpolar solvents : Limited solubility in chloroform or hexane.
Advanced Research Questions
Q. What experimental designs mitigate instability of this compound in biological matrices?
- Stability Protocols :
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the methoxyethyl group .
- In vitro : Add protease inhibitors (e.g., PMSF) and antioxidants (e.g., ascorbic acid) to cell culture media. Monitor degradation via UPLC at 0, 6, 24 hr intervals .
Q. How can researchers resolve contradictions in enzymatic inhibition assays involving this compound?
- Case Study : If conflicting IC₅₀ values arise (e.g., caspase-3 vs. caspase-7 inhibition):
Control Experiments : Verify assay conditions (pH, temperature, substrate concentration) match literature standards (e.g., Ac-WEHD-pNA substrate specificity) .
Cross-Validation : Use orthogonal methods (e.g., fluorescence polarization vs. colorimetric assays) .
Molecular Docking : Model interactions with enzyme active sites to rationalize selectivity differences .
Q. What strategies are recommended for studying its interactions with metalloenzymes?
- Methodological Approach :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., ALDH isoforms) to resolve binding motifs .
- Metal Chelation Studies : Pre-treat enzymes with EDTA to assess metal-dependent activity loss .
Key Considerations for Researchers
- Contradictory Data : Cross-validate using multiple analytical platforms (e.g., NMR + HRMS + enzymatic assays) .
- Biological Applications : Prioritize ligand-binding assays (≥98% purity) to minimize off-target effects .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., wear nitrile gloves, use fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
